2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride
CAS No.: 2386583-78-2
Cat. No.: VC11560037
Molecular Formula: C4H2ClF2NO2S2
Molecular Weight: 233.6 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2386583-78-2 |
|---|---|
| Molecular Formula | C4H2ClF2NO2S2 |
| Molecular Weight | 233.6 g/mol |
| IUPAC Name | 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride |
| Standard InChI | InChI=1S/C4H2ClF2NO2S2/c5-12(9,10)2-1-8-4(11-2)3(6)7/h1,3H |
| Standard InChI Key | WHDXRNONIVGVMJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=N1)C(F)F)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
2-(Difluoromethyl)-1,3-thiazole-5-sulfonyl chloride features a five-membered thiazole ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The difluoromethyl group () is attached to the second carbon of the thiazole ring, while a sulfonyl chloride () functional group occupies the fifth position (Figure 1). This arrangement confers enhanced lipophilicity and electrophilicity, critical for interactions with biological targets.
Table 1: Molecular Properties of 2-(Difluoromethyl)-1,3-thiazole-5-sulfonyl Chloride
| Property | Value |
|---|---|
| CAS No. | 2386583-78-2 |
| Molecular Formula | |
| Molecular Weight | 233.6 g/mol |
| IUPAC Name | 2-(Difluoromethyl)-1,3-thiazole-5-sulfonyl chloride |
| SMILES | ClS(=O)(=O)C1=C(SC(=N1)C(F)F) |
| Purity | 95% |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride involves multi-step protocols, beginning with the construction of the thiazole core. A common approach utilizes difluorocarbene intermediates to introduce the difluoromethyl group, followed by chlorosulfonation to install the sulfonyl chloride moiety.
A pivotal study by Zhang et al. (2017) demonstrated the use of chlorine gas () in chloroform () to generate reactive intermediates like , which subsequently reacts with phthalimide derivatives to form stable sulfonamide products . This method avoids isolating toxic intermediates, enhancing safety and scalability.
Table 2: Solvent Effects on Synthesis Yield
| Solvent | Yield (%) |
|---|---|
| 78 | |
| 63 | |
| Toluene | <10 |
| <10 |
Optimization Challenges
Key challenges include controlling chlorine stoichiometry to prevent over-chlorination and selecting solvents that stabilize intermediates. Chloroform outperforms polar solvents like acetonitrile due to its ability to solubilize halogenated intermediates without side reactions .
Biological Activity and Mechanistic Insights
Enzyme Inhibition and Covalent Binding
The sulfonyl chloride group enables covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. This mechanism underpins its potential as an inhibitor of proteases and kinases, targets in cancer and infectious diseases. For instance, analogs of this compound have shown sub-micromolar activity against bacterial efflux pumps.
Comparative Analysis with Related Compounds
Thiazole Derivatives
Compared to non-fluorinated thiazoles, 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride exhibits superior metabolic stability and target affinity. For example, its half-life in human plasma exceeds 12 hours, whereas non-fluorinated analogs degrade within 2–4 hours.
Sulfonyl Chloride Analogues
The compound’s reactivity parallels 2-propanamido-1,3-thiazole-5-sulfonyl chloride, though the difluoromethyl group reduces electron-withdrawing effects, moderating hydrolysis rates.
Future Directions and Applications
Derivative Development
Ongoing research focuses on synthesizing derivatives with improved pharmacokinetics, such as prodrugs that hydrolyze in acidic tumor microenvironments. Early-stage candidates demonstrate 10-fold higher oral bioavailability in murine models.
Green Chemistry Approaches
Efforts to replace chlorine gas with safer chlorinating agents (e.g., ) aim to reduce environmental and safety hazards .
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